ETHYL [2,2'-BIPYRIMIDINE]-5-CARBOXYLATE
Description
Significance of Bipyrimidine Scaffolds in Modern Chemical Research
The 2,2'-bipyrimidine (B1330215) (bpym) scaffold, consisting of two pyrimidine (B1678525) rings linked by a carbon-carbon bond, is a versatile building block in modern chemistry. ontosight.ai Its defining feature is the presence of four nitrogen atoms, which act as excellent coordination sites for metal ions. This chelating ability allows bipyrimidine to serve as a bridging ligand, connecting metal centers to form extended structures such as coordination polymers and metal-organic frameworks (MOFs).
Research has demonstrated the utility of the bipyrimidine scaffold in creating advanced materials with unique properties. For instance, it has been used to construct cobalt(II) complexes that form three-dimensional coordination polymers exhibiting antiferromagnetic coupling. Furthermore, the bipyrimidine unit is a central component in binuclear ruthenium(II) complexes, where it plays a crucial role in the material's photophysical properties. rsc.org The electronic characteristics of these complexes can be tuned by the binding of cations to the bipyrimidine core, suggesting applications in chemical sensors and molecular switches. rsc.org
More recently, the bipyrimidine scaffold has been investigated for its potential in energy storage applications. Studies have shown that the bipyrimidine core can reversibly accept two electrons at a low reduction potential, making it a promising candidate for anolytes in aqueous organic redox flow batteries. nih.gov This capacity for multi-electron storage highlights the scaffold's importance in the development of next-generation energy technologies.
| Bipyrimidine System | Key Feature | Application Area | Reference |
|---|---|---|---|
| Cobalt(II) Coordination Polymers | Bridging Ligand Behavior | Magnetic Materials | acs.org |
| Binuclear Ruthenium(II) Complexes | Tunable Photophysics | Sensors, Molecular Devices | rsc.org |
| Substituted 2,2'-Bipyrimidines | Low Potential Two-Electron Storage | Redox Flow Batteries | nih.gov |
The Role of Ester Functionalization in [2,2'-Bipyrimidine] Derivatives
Ester functionalization, specifically the introduction of a carboxylate group like an ethyl ester, is a powerful strategy in synthetic chemistry for modifying the properties and reactivity of a core scaffold. While specific research on Ethyl [2,2'-Bipyrimidine]-5-Carboxylate is limited, the role of such functionalization can be inferred from studies on the closely related 2,2'-bipyridine (B1663995) system.
The primary role of an ester group on a bipyrimidine or bipyridine ring is to serve as a versatile synthetic handle. Ester groups can be readily hydrolyzed to form carboxylic acids. This transformation is critical for creating linker molecules used in the construction of MOFs and coordination polymers. escholarship.orgsigmaaldrich.com For example, 2,2′-bipyridine-5,5′-dicarboxylic acid is a well-known building block for robust MOFs with applications in gas storage and catalysis. sigmaaldrich.com The ethyl ester derivative serves as a protected or precursor form of this crucial carboxylic acid functionality.
Furthermore, ester groups act as valuable intermediates for introducing other functionalities through cross-coupling reactions. Stille-type coupling procedures have been used to synthesize functionalized bipyridines bearing ethyl ester groups, which can then be converted into other derivatives like bromomethyl or hydroxymethyl compounds for further molecular elaboration. acs.org This modular approach allows for the systematic tuning of a ligand's steric and electronic properties.
| Reaction Type | Description | Key Features | Reference |
|---|---|---|---|
| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | Wide functional group tolerance; versatile for creating C-C bonds. | nih.govmdpi.comnih.govwikipedia.org |
| Stille Coupling | Palladium-catalyzed cross-coupling of an organotin compound with an organohalide. | Reagents are stable to air and moisture; effective for complex systems. | acs.orgwikipedia.orgnih.gov |
| Negishi Coupling | Palladium- or nickel-catalyzed cross-coupling of an organozinc compound with an organohalide. | High reactivity and yield; couples sp³, sp², and sp carbon atoms. | wikipedia.orgacs.orgchempedia.info |
Overview of Research Trajectories for this compound
Although direct experimental studies on this compound are not widely published, its structure suggests clear potential research trajectories based on the established properties of its constituent parts.
Precursor for Advanced Materials: The most immediate research path for this compound is its use as a synthon for more complex molecules and materials. The presence of both a chelating bipyrimidine core and a modifiable ester group makes it an ideal building block. Hydrolysis of the ethyl ester to the corresponding carboxylic acid would yield a bifunctional linker, capable of both coordinating to metal centers and forming covalent bonds (e.g., amide bonds in polymers), enabling the design of novel, multifunctional MOFs and hybrid polymers. escholarship.org
Tuning Electronic Properties: The introduction of an electron-withdrawing ester group onto the bipyrimidine scaffold is a known method for tuning its electronic properties. Research on similar systems for redox flow batteries has shown that such functionalization can shift the redox potentials of the molecule. nih.gov Therefore, a key research trajectory would be to investigate the electrochemical properties of this compound and its derivatives for applications in organic electronics and energy storage systems.
Coordination Chemistry and Catalysis: The bipyrimidine core is a proven ligand for a wide range of transition metals. Future research could explore the coordination of this compound with metals like ruthenium, iridium, or copper to create new luminescent complexes or catalysts. The ester group could influence the photophysical properties of the resulting metal complex or provide a secondary site for interaction or further functionalization, potentially leading to new photoredox catalysts or emissive materials for organic light-emitting diodes (OLEDs).
Synthetic Pathways to this compound: A Review of Methodologies
The synthesis of this compound, a heterocyclic compound of interest in medicinal and materials chemistry, is achievable through several strategic synthetic routes. These methodologies primarily fall into two major categories: the construction of the bipyrimidine scaffold via cyclocondensation reactions and the formation of the biaryl linkage through palladium-catalyzed cross-coupling reactions. This article delineates the key reaction pathways involved in the synthesis of this target molecule.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-pyrimidin-2-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-2-17-11(16)8-6-14-10(15-7-8)9-12-4-3-5-13-9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPRDUBOKBOKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Coordination Chemistry of 2,2 Bipyrimidine 5 Carboxylate Ligands
Fundamental Principles of Metal-Ligand Coordination in Bipyrimidine Systems
While the coordination chemistry of the parent 2,2'-bipyrimidine (B1330215) (bpym) is well-documented, showing it acts as a bis-chelating ligand to bridge two metal centers, specific studies on the [2,2'-Bipyrimidine]-5-carboxylate ligand are lacking.
Chelation Properties of [2,2'-Bipyrimidine]-5-Carboxylate
The bipyrimidine core is known to form five-membered chelate rings with metal ions through its nitrogen atoms. psu.edu It is expected that Ethyl [2,2'-Bipyrimidine]-5-carboxylate would chelate in a similar bidentate fashion. However, without experimental studies, the precise electronic effects of the 5-carboxylate group on the ligand's donor properties, stability constants of its complexes, and any potential secondary interactions remain speculative. Research on related molecules, such as 2,2'-bipyridine-5,5'-dicarboxylic acid, shows the carboxylate group may or may not participate in coordination, but this cannot be directly extrapolated to the specific mono-ester bipyrimidine derivative. researchgate.netresearchgate.net
Influence of the Ester Group on Coordination Behavior
The ethyl ester group at the 5-position is anticipated to influence the ligand's electronic properties through its electron-withdrawing nature. This could affect the π-acceptor capacity of the ligand and modulate the redox potentials of its metal complexes. Furthermore, the steric bulk of the ester group could impact the crystal packing and geometry of the resulting metal complexes. However, no dedicated studies or empirical data are available to quantify these effects for this compound. Studies on other heterocyclic ester derivatives have shown that the ester's oxygen atom can sometimes participate in coordination, leading to different structural motifs, but this has not been documented for the title compound. nih.gov
Synthesis and Characterization of Metal Complexes
A critical component of understanding a ligand's coordination chemistry is the synthesis and characterization of its metal complexes. For this compound, there is a notable absence of published research detailing the synthesis of its complexes with various transition metals.
Structural Elucidation Techniques (e.g., X-ray Crystallography)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of metal complexes, providing precise information on bond lengths, bond angles, and coordination geometry. As no metal complexes of this compound have been reported, no crystallographic data exists. Therefore, it is not possible to create data tables of structural parameters. For comparison, the crystal structures of numerous complexes with related ligands, such as Fe₂(H₂O)₆(bpym)₂·2H₂O and various cobalt and nickel bipyridine complexes, have been determined, revealing details like metal-metal separation and coordination environments, but this information is not specific to the ligand . psu.eduresearchgate.net
Spectroscopic Characterization (e.g., UV-Vis, IR, NMR, Mass Spectrometry)
Spectroscopic methods are essential for characterizing new compounds. Upon coordination to a metal, a ligand's spectroscopic signatures are expected to change. For instance, in Infrared (IR) spectroscopy, a shift in the C=O stretching frequency of the ester group would be anticipated. In Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of the pyrimidine (B1678525) protons would be altered. UV-Visible (UV-Vis) spectroscopy would reveal new metal-to-ligand charge transfer (MLCT) bands. wikipedia.org Mass spectrometry would confirm the mass of the new complex. nih.gov However, since no specific metal complexes of this compound have been synthesized and isolated, no such spectroscopic data has been published.
Electronic and Geometric Structures of [2,2'-Bipyrimidine]-5-Carboxylate Metal Complexes
The electronic and geometric structures of metal complexes containing bipyrimidine-based ligands are dictated by the coordination number and preferred geometry of the central metal ion, as well as by the electronic and steric influences of the ligand itself. libretexts.orgmdpi.com
The most prevalent coordination geometry for transition metals complexed with bidentate ligands like 2,2'-bipyrimidine is octahedral. libretexts.orgwikipedia.org In such arrangements, the metal center is six-coordinate. This is typically achieved by the coordination of three bipyrimidine ligands to form a homoleptic complex, [M(bpym)₃]ⁿ⁺, or in mixed-ligand systems where other molecules like water, carboxylates, or other ligands occupy the remaining coordination sites. wikipedia.orgnih.gov
For instance, studies on cobalt(II) complexes containing 2,2'-bipyrimidine (bpym) and 1,2,4,5-benzenetetracarboxylate (bta) reveal distorted octahedral surroundings for the cobalt atoms. nih.gov In these structures, two nitrogen atoms from the bipyrimidine ligand and oxygen atoms from either water molecules or the carboxylate co-ligands build the coordination sphere. nih.gov The coordination of three bidentate ligands to a central metal ion results in a chiral propeller-like structure that can exist as enantiomeric pairs (Δ and Λ isomers). wikipedia.org
While octahedral geometry is common, other coordination geometries are also observed, largely dependent on the d-electron configuration of the metal ion. For example, d⁸ metal ions such as Pt(II) can form four-coordinate square planar complexes of the type [M(bpym)₂]ⁿ⁺. wikipedia.org However, this geometry can introduce significant steric strain between the ligands, particularly if substituents are present near the coordinating nitrogen atoms. wikipedia.org
| Coordination Number | Molecular Geometry | Example Ion/Complex |
|---|---|---|
| 4 | Tetrahedral | [Zn(CN)₄]²⁻ |
| 4 | Square Planar | [Pt(NH₃)₂Cl₂] |
| 5 | Trigonal Bipyramidal | [CoCl₅]²⁻ |
| 6 | Octahedral | [Co(H₂O)₆]³⁺ |
Electronic Effects: The electronic nature of substituents can tune the properties of the complex. Electron-withdrawing groups, like a carboxylate, generally stabilize the ligand's π* orbitals. This can strengthen metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org In a series of radical-bridged dilanthanide complexes with 5,5'-disubstituted-2,2'-bipyrimidine ligands, it was demonstrated that electron-withdrawing substituents (like fluorine) increase the strength of magnetic exchange coupling between the metal centers and the radical ligand, while electron-donating groups (like NMe₂) decrease it. nih.gov This modulation of electronic structure invariably correlates with subtle changes in the metal-ligand bond distances.
Steric Effects: Sterically demanding substituents, particularly those placed at the 6 and 6' positions adjacent to the nitrogen donor atoms, can significantly distort the coordination geometry. wikipedia.org This steric hindrance can "protect" the metal center from further reactions and can force changes in bond angles to accommodate the bulky groups. In square planar complexes, for example, steric clashes between substituents on two different bipyridine ligands can cause the pyridyl rings to bend out of the coordination plane, indicating significant strain. wikipedia.org While the 5-carboxylate group is not in a sterically hindered position, its presence can influence the packing of complexes in the solid state.
| Substituent Type | Position | General Effect on Complex Properties |
|---|---|---|
| Electron-Withdrawing (e.g., -COOEt, -F) | 4, 4', 5, 5' | Strengthens magnetic exchange coupling; modulates redox potentials. nih.gov |
| Electron-Donating (e.g., -CH₃, -NMe₂) | 4, 4', 5, 5' | Decreases magnetic exchange coupling; enhances ligand-to-metal charge transfer. nih.gov |
| Sterically Bulky (e.g., tert-butyl) | 6, 6' | Distorts coordination geometry from ideal angles; can protect the metal center and influence reactivity. wikipedia.org |
Stability and Reactivity of Metal-Bipyrimidine Complexes in Solution
The behavior of metal complexes in solution, including their stability and reactivity, is crucial for their application. globalscientificjournal.com Complexes of bidentate ligands like 2,2'-bipyrimidine are noted for their high thermodynamic stability, a phenomenon known as the chelate effect. nih.gov This effect describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. Consequently, tris(bipyrimidine)metal complexes are significantly more stable than their hexakis(pyrimidine) analogues. nih.gov
The reactivity of these complexes in solution encompasses several processes, including ligand substitution reactions and redox chemistry. acs.org The kinetics of ligand displacement have been studied for many bipyridine complexes, showing that the rates are dependent on the nature of the metal ion, the entering and leaving ligands, and solvent conditions. acs.orgchemrxiv.org
Furthermore, the bipyrimidine ligand is considered "redox-active" or "non-innocent." nih.gov This means the ligand itself can participate in electron transfer reactions. The 2,2'-bipyrimidine ligand can be reduced in one-electron steps to form a radical anion (bpym•⁻) or a dianion (bpym²⁻). nih.govnih.gov This redox activity is central to the photochemistry and electrochemistry of many of its ruthenium and osmium complexes. The reduction of the ligand alters the electronic structure of the entire complex, which in turn modifies its reactivity, often enabling catalytic cycles. nih.gov
| Metal Ion | log β₃ |
|---|---|
| Fe²⁺ | 17.6 |
| Co²⁺ | 18.3 |
| Ni²⁺ | 20.4 |
| Cu²⁺ | 17.8 |
| Zn²⁺ | 15.0 |
*Data presented is for the parent 2,2'-bipyridine (B1663995) (bpy) ligand as representative values for this class of chelating ligands. nih.gov
Applications in Catalysis Utilizing 2,2 Bipyrimidine 5 Carboxylate Complexes
Photocatalysis and Electrocatalysis with Bipyrimidine-Based Systems
Organic Photocatalysis Applications
Complexes incorporating the [2,2'-bipyrimidine]-5-carboxylate ligand are emerging as promising candidates in the field of organic photocatalysis. While direct studies on ethyl [2,2'-bipyrimidine]-5-carboxylate are limited, the broader class of bipyrimidine and bipyridine complexes has demonstrated significant photocatalytic activity. These complexes can facilitate a variety of organic transformations by harnessing visible light to drive redox reactions.
The core principle behind their photocatalytic activity lies in their ability to absorb light, leading to the formation of an excited state with enhanced redox potentials. This excited state can then engage in single electron transfer (SET) processes with organic substrates, initiating radical-based reaction cascades. For instance, metallaphotoredox catalysis often employs photosensitizers to generate reactive metal-based intermediates that participate in catalytic cycles.
Research into related compounds, such as cyanine-functionalized 2,2'-bipyridine (B1663995), has shown potential in light-induced NADH oxidation and the generation of intracellular reactive oxygen species (ROS), highlighting the versatility of functionalized bipyridine scaffolds in photocatalytic applications. acs.org The ester functionality in this compound can be envisioned to modulate the electronic properties of the resulting metal complexes, thereby influencing their photoredox window and catalytic efficiency in processes like dye degradation or the synthesis of fine chemicals. mdpi.commdpi.com
Potential applications in organic photocatalysis for complexes of this compound could include:
Degradation of Organic Pollutants: Similar to other coordination polymers, these complexes could be investigated for their ability to degrade persistent organic pollutants in wastewater through photocatalytic oxidation. mdpi.commdpi.com
C-C and C-X Bond Formation: By analogy with other bipyrimidine-bridged binuclear complexes, they could be employed in photocatalytic cross-coupling reactions, such as Suzuki-Miyaura or C-S/C-N bond formations. rsc.org
Polymerization Reactions: The photocatalytic properties could be harnessed to initiate and control polymerization reactions. rsc.org
Further research is necessary to fully elucidate the specific photocatalytic capabilities of this compound complexes and to optimize their performance for targeted organic transformations.
Mechanistic Studies of Catalytic Cycles
Understanding the intricate mechanisms of catalytic cycles is paramount for the rational design of more efficient and selective catalysts. For complexes involving bipyrimidine ligands, these studies often focus on the ligand's role in influencing the electronic and steric environment of the metal center.
Role of Bipyrimidine Ligand in Reaction Efficiency and Selectivity
The bipyrimidine ligand, a key component of this compound, plays a crucial role in dictating the efficiency and selectivity of catalytic reactions. mdpi.com Its influence stems from several key factors:
Electronic Effects: The two nitrogen atoms of the bipyrimidine core strongly coordinate to metal centers, influencing their electronic structure. The presence of the electron-withdrawing carboxylate group at the 5-position can further modulate the electron density at the metal, impacting its redox potentials and reactivity. This tuning of electronic properties is critical for optimizing the catalytic cycle.
Steric Hindrance: The steric bulk of the ligand and any substituents can control the access of substrates to the metal center. This steric influence is a powerful tool for achieving high levels of selectivity, including regioselectivity and enantioselectivity in asymmetric catalysis. mdpi.com
Rigidity and Flexibility: The rigidity of the bipyrimidine scaffold can affect the stability of the catalytic complex and the geometry of the coordination sphere. Ligand rigidity can steer the selectivity of reactions by pre-organizing the catalyst for a specific transformation.
Detailed mechanistic investigations, often employing kinetic, thermodynamic, and spectroscopic data, are essential to unravel the precise role of the bipyrimidine ligand in each step of the catalytic cycle. mdpi.com For example, in C-H oxidation reactions catalyzed by ruthenium bis(bipyridine) complexes, electronic differences remote to the reaction site have been shown to affect product selectivity. rsc.org
The following table summarizes the key roles of the bipyrimidine ligand in catalysis:
| Feature | Influence on Catalysis |
| Electronic Properties | Modulates metal center's redox potential, affecting reaction rates and pathways. |
| Steric Bulk | Controls substrate access, leading to enhanced selectivity (regio-, stereo-, and enantioselectivity). |
| Bite Angle | Influences the geometry and stability of the metal complex, impacting catalytic activity. |
| Rigidity | Can enhance stability and pre-organize the active site for improved selectivity. |
Ligand Design Principles for Enhanced Catalytic Performance
The insights gained from mechanistic studies directly inform the principles of ligand design for creating catalysts with superior performance. mdpi.com For bipyrimidine-based ligands like this compound, several design strategies can be employed:
Electronic Tuning: The electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups at various positions on the bipyrimidine core. This allows for precise control over the catalytic activity and can be used to optimize the catalyst for a specific reaction.
Steric Engineering: By strategically placing bulky substituents on the ligand, it is possible to create a chiral pocket around the metal center, which is a key strategy in asymmetric catalysis. This steric control can lead to high levels of enantioselectivity.
Introduction of Functional Groups: Appending specific functional groups to the bipyrimidine scaffold can introduce secondary interactions with the substrate or co-catalysts, further enhancing selectivity and efficiency. These groups can also serve to anchor the catalyst to a solid support for heterogeneous catalysis.
A data-driven approach, integrating cheminformatics with machine learning, is also becoming a powerful tool for predicting and interpreting reaction mechanisms, thereby guiding ligand design. mdpi.com By systematically modifying the structure of the bipyrimidine ligand and correlating these changes with catalytic outcomes, researchers can develop a deeper understanding of the structure-activity relationships and design next-generation catalysts with tailored properties.
The table below outlines key ligand design principles for bipyrimidine-based catalysts:
| Design Principle | Objective | Example Modification |
| Electronic Tuning | Optimize redox potentials and reactivity. | Introduction of methoxy (B1213986) (electron-donating) or trifluoromethyl (electron-withdrawing) groups. |
| Steric Hindrance | Enhance selectivity (e.g., enantioselectivity). | Placement of bulky groups (e.g., tert-butyl) near the metal center. |
| Functionalization | Introduce secondary interactions or enable heterogenization. | Appending acidic/basic groups or long alkyl chains for immobilization. |
| Scaffold Rigidity | Improve catalyst stability and control coordination geometry. | Fusing the pyrimidine (B1678525) rings with additional linkers. |
Applications in Materials Science with 2,2 Bipyrimidine 5 Carboxylate Derivatives
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is crucial as it dictates the resulting structure and properties of the MOF. Nitrogen-containing heterocyclic linkers, such as derivatives of bipyrimidine, are of particular interest due to their ability to create MOFs with enhanced stability and functionality. alfa-chemistry.comalfa-chemistry.com
Derivatives of [2,2'-Bipyrimidine]-5-carboxylate are integrated as organic linkers in the synthesis of MOFs and potentially COFs. These linkers are typically polyfunctional, possessing both nitrogen atoms for coordination and carboxylate groups that can bind to metal centers. mdpi.comacs.org The synthesis of these frameworks is often achieved under solvothermal conditions, where the metal salt and the organic linker self-assemble into a periodic, crystalline structure. acs.org
The incorporation of bipyridyl or bipyrimidine-based linkers leads to the formation of diverse and stable architectures, often resulting in three-dimensional (3D) frameworks. mdpi.com The geometry of the linker, combined with the coordination preference of the metal ion, determines the topology of the resulting network. For example, the use of bipyridyl and carboxylate ligands with Co(II) has led to the formation of 3D pillared-layer frameworks with interconnected channels. rsc.org
The porous nature of MOFs constructed with nitrogen-containing linkers makes them excellent candidates for gas storage and separation applications. alfa-chemistry.comalfa-chemistry.com The presence of nitrogen atoms within the framework can enhance the affinity and selectivity for certain gas molecules, such as carbon dioxide. alfa-chemistry.com
MOFs containing bipyridyl derivatives have demonstrated significant potential for storing gases like hydrogen and methane, as well as for separating industrially relevant gas mixtures. alfa-chemistry.com For instance, a Co(II)-based pillared-layer MOF exhibited a Brunauer–Emmett–Teller (BET) surface area of 596 m²/g and a hydrogen uptake of 1.1 wt% at 15 bar and 77 K. rsc.org Another study on a Mn(II)-based MOF with bipyridyl ligands reported promising selectivity for CO₂ over other gases like N₂, CO, and CH₄. mdpi.com The functional groups lining the porous channels, such as sulfur heteroatoms from a bithiophen-dicarboxylate co-linker, can further enhance the adsorption uptake and selectivity for CO₂. mdpi.com The tunability of pore size and surface chemistry in these MOFs allows for the optimization of their performance in separating hydrocarbons, which is valuable for purifying natural gas streams. mdpi.com
| MOF System | Gas Mixture | Selectivity | Reference |
| Mn(II)/btdc/bpy | CO₂/N₂ | High | mdpi.com |
| Mn(II)/btdc/bpy | CO₂/CO | 17.0 | mdpi.com |
| Mn(II)/btdc/bpy | CO₂/CH₄ | 3.6 | mdpi.com |
| Mn(II)/btdc/bpy | C₂H₆/CH₄ | 33.4 | mdpi.com |
| Co(II)/btec/bipy | H₂ Storage | 1.1 wt% uptake | rsc.org |
Table showing the gas separation and storage performance of representative MOFs containing bipyridyl-type linkers. (btdc = 2,2′-bithiophen-5,5′-dicarboxylate; bpy = 2,2′-bipyridyl; btec = 1,2,4,5-benzenetetracarboxylate)
Conductive Polymers and Organic Semiconductors
Conductive polymers are organic materials that possess electrical conductivity due to a conjugated π-electron system along the polymer backbone. numberanalytics.comresearchgate.netmdpi.com The synthesis of these materials often involves the polymerization of monomer units, which can be achieved through chemical or electrochemical methods. numberanalytics.commdpi.com The electronic properties of conductive polymers can be tuned by modifying the chemical structure of the monomer.
The incorporation of electron-deficient units into the polymer backbone is a key strategy for developing n-type organic semiconductors, which transport negative charge carriers (electrons). nih.govrsc.org Nitrogen-containing heterocycles, like pyrimidine (B1678525), are electron-deficient due to the high electronegativity of the nitrogen atoms. Consequently, the 2,2'-bipyrimidine (B1330215) moiety is a promising building block for n-type materials. rsc.org While specific research on conductive polymers derived solely from ETHYL [2,2'-BIPYRIMIDINE]-5-CARBOXYLATE is not extensively documented, the principles of polymer design suggest its potential utility. The bipyrimidine core could be incorporated into a polymer chain to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, a critical requirement for stable n-type materials. rsc.org This strategy aims to create materials with ambient stability by making oxidation by oxygen and water less favorable. rsc.org
The development of n-type organic semiconductors has traditionally lagged behind their p-type counterparts, partly due to the scarcity of stable, high-performance electron-deficient building blocks. nih.gov Materials based on units like perylene (B46583) diimide (PDI) and naphthalene (B1677914) diimide (NDI) are common, but there is a continuous search for new structures. nih.gov Bipyrimidine-containing polymers would fall into the category of acceptor-acceptor backbone motifs, a design strategy that has proven effective in creating high-performing n-type materials for applications in organic thin-film transistors (OTFTs) and other electronic devices. rsc.org
Dye-Sensitized Materials and Photosensitizers
Dye-sensitized materials are crucial components in various light-harvesting applications, most notably in Dye-Sensitized Solar Cells (DSSCs). These materials, often referred to as photosensitizers, are responsible for absorbing light and initiating the process of converting solar energy into electrical energy.
Ruthenium(II) polypyridyl complexes are among the most efficient and stable photosensitizers used in DSSCs. mdpi.commdpi.comnih.gov The archetypal structure consists of a central ruthenium ion coordinated to multiple bipyridine-type ligands. One or more of these ligands typically bear anchoring groups, such as carboxylic acids, which bind the complex to the surface of a semiconductor nanoparticle layer (commonly TiO₂). mdpi.comresearchgate.net
Derivatives of [2,2'-Bipyrimidine]-5-carboxylate can serve as these crucial ligands. The bipyrimidine unit, similar to bipyridine, forms stable complexes with ruthenium, and the carboxylate group (or the ethyl ester, which can be hydrolyzed to the carboxylic acid) provides the necessary anchor to the semiconductor surface. The electronic properties of the dye, including its light absorption spectrum and redox potentials, can be finely tuned by modifying the structure of the bipyrimidine ligands. nih.gov
Below is a table summarizing the performance of various Ru(II) polypyridyl complexes in DSSCs, illustrating the impact of ligand design on solar cell efficiency.
| Complex Name/Description | Jsc (mA/cm²) | Voc (V) | FF (%) | η (%) | Reference |
| Rubpy | - | - | - | 0.029 | nih.gov |
| RubbbpyH₂ | - | - | - | 0.201 | nih.gov |
| Complex 1 (phenylamino-tpy) | 2.1 | 0.58 | - | 1.41 | mdpi.com |
| Complex 2 (anthryl-tpy) | - | - | - | 0.44 | mdpi.com |
| Complex 3 (furfuryl-tpy) | - | - | - | 0.13 | mdpi.com |
| NCS-based complex 3b | 20.585 | 0.660 | - | 9.71 | nih.gov |
| N719 (reference dye) | - | - | - | ~9-10 | mdpi.comnih.gov |
Table of photovoltaic data for various Ruthenium(II) polypyridyl complexes used as sensitizers in Dye-Sensitized Solar Cells. (tpy = terpyridine)
The data show that even subtle changes to the ligand structure, such as adding different aromatic groups, can lead to significant variations in performance. mdpi.com High-performing dyes, such as those based on thiocyanate (B1210189) (NCS) ligands, can achieve efficiencies close to 10%, setting a benchmark for the development of new photosensitizers based on bipyrimidine-carboxylate scaffolds. nih.gov
Photophysical Properties (Absorption, Emission, Quantum Yield) of [2,2'-Bipyrimidine]-5-carboxylate Derivatives
The photophysical properties of materials derived from [2,2'-bipyrimidine]-5-carboxylate are of significant interest in materials science, particularly for applications in light-emitting devices, sensors, and photofunctional materials. These properties, including light absorption, emission, and quantum yield, are intrinsically linked to the molecular structure of the derivatives. The substitution pattern on the bipyrimidine core can significantly influence the electronic transitions, and consequently, the resulting optical characteristics.
Detailed Research Findings
Research into the photophysical characteristics of [2,2'-bipyrimidine]-5-carboxylate derivatives has revealed their potential as versatile fluorophores. A notable example is a novel fluorescent dye, 4,4'-(1,1'-(5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl)bis(1H-pyrazol-3,1-diyl))dianiline, which incorporates the 2,2'-bipyrimidine scaffold. nih.govresearchgate.netnih.gov
This complex derivative has been synthesized and characterized to evaluate its fluorescence behavior. nih.govresearchgate.netnih.gov The study of this compound provides valuable insight into how functionalization of the [2,2'-bipyrimidine] core impacts its electronic and photophysical properties.
The key photophysical parameters for this derivative are summarized in the table below:
| Compound Name | Absorption Maximum (λ_max_abs) | Emission Maximum (λ_max_em) | Quantum Yield (Φ) | Solvent |
| 4,4'-(1,1'-(5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl)bis(1H-pyrazol-3,1-diyl))dianiline nih.govresearchgate.netnih.gov | 379 nm | 497 nm | 0.375 | Ethanol |
The absorption spectrum of this derivative shows a maximum at 379 nm, which is attributed to π-π* electronic transitions within the conjugated system of the molecule. nih.govnih.gov Upon excitation at this wavelength, the compound exhibits a strong fluorescence emission with a maximum at 497 nm, appearing in the cyan region of the visible spectrum. nih.govnih.gov
The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, was determined to be 0.375 in ethanol. nih.govnih.gov This relatively high quantum yield indicates that the molecule efficiently converts absorbed light into emitted light, making it a promising candidate for applications requiring bright fluorescence. The quantum yield was calculated relative to anthracene (B1667546) in ethanol, a well-established fluorescence standard. nih.gov
The significant Stokes shift, which is the difference in energy between the absorption and emission maxima, is also a noteworthy feature of this derivative. nih.govresearchgate.netnih.gov A large Stokes shift is generally desirable for fluorescent probes and materials as it minimizes self-absorption and improves the signal-to-noise ratio in fluorescence measurements.
The photophysical properties of this pyrazole-bipyrimidine derivative underscore the potential of the [2,2'-bipyrimidine]-5-carboxylate framework as a building block for designing novel functional materials with tailored optical properties. The introduction of various substituents at different positions on the bipyrimidine rings can be expected to further modulate the absorption, emission, and quantum efficiency of the resulting compounds, opening avenues for the development of a wide range of photofunctional materials.
Mechanistic Investigations of Biological Interactions of 2,2 Bipyrimidine 5 Carboxylate and Its Complexes
Enzyme Inhibition Mechanisms
The structural features of the [2,2'-bipyrimidine]-5-carboxylate scaffold, particularly its nitrogen-containing heterocyclic rings, make it a candidate for interaction with various enzymes. The ability to chelate metal ions and mimic biological substrates is central to its inhibitory activity.
Prolyl 4-Hydroxylase Inhibition by Carboxylate Derivatives
Derivatives of 2,2'-bipyridine (B1663995) bearing carboxylate groups have been identified as inhibitors of prolyl 4-hydroxylases (P4Hs), a group of iron-dependent enzymes crucial for collagen biosynthesis. The parent compound, [2,2'-bipyridine]-5-carboxylic acid, is a modest inhibitor of P4H. However, the introduction of a second carboxylate group, as in [2,2'-bipyridine]-5,5'-dicarboxylic acid, dramatically increases the inhibitory potency, making it one of the most powerful inhibitors of this enzyme reported.
The structure-activity relationship suggests that the presence of the 5-carboxylate is critical for potent inhibition. This is contrasted with 2,2'-bipyridines that lack a 5-carboxylate, which are generally poor inhibitors. The inhibitory profile of these compounds indicates a competitive mechanism of action, suggesting they interact directly with the enzyme's active site.
| Compound | Inhibitory Concentration (IC50) |
|---|---|
| [2,2'-Bipyridine]-5-carboxylic acid | 13 µM |
| [2,2'-Bipyridine]-5,5'-dicarboxylic acid | 0.19 µM |
Aldehyde Oxidase Inhibition
Aldehyde oxidase (AO) is a molybdoflavoprotein involved in the metabolism of various nitrogen-containing heterocyclic compounds and aldehydes. nih.govnih.gov While AO is known to metabolize pyrimidine-containing structures, a review of the scientific literature did not yield specific studies demonstrating the inhibition of aldehyde oxidase by ETHYL [2,2'-BIPYRIMIDINE]-5-CARBOXYLATE or its closely related carboxylate derivatives. Therefore, the mechanism of interaction, if any, between these specific compounds and aldehyde oxidase remains uncharacterized.
Molecular Basis of Enzyme-Inhibitor Interactions (e.g., Iron Chelation, Binding Sites)
The inhibitory action of [2,2'-bipyridine]-5-carboxylate derivatives against metalloenzymes like prolyl 4-hydroxylase is rooted in a dual-function mechanism. The foundational 2,2'-bipyridine structure is a well-established chelating agent for divalent metal ions, including the Fe(II) ion at the catalytic center of P4Hs. This sequestration of the essential iron cofactor contributes significantly to the inhibition.
Beyond simple iron sequestration, the carboxylate groups play a crucial role in directing the inhibitor to the enzyme's active site. For P4H, the active site binds the co-substrate 2-oxoglutarate. The carboxylate moieties on the bipyridine derivatives can mimic this co-substrate, allowing for specific and high-affinity binding within the catalytic pocket. This leads to competitive inhibition, where the inhibitor directly competes with the natural substrate for access to the enzyme. The combination of iron chelation and active site binding, influenced by factors like the net anionic charge, results in the potent inhibitory activity observed, particularly with dicarboxylated derivatives.
Antimicrobial Action through Metal Complexation
When complexed with transition metal ions, [2,2'-bipyrimidine]-5-carboxylate and related bipyridine ligands can exhibit significant antimicrobial properties. The formation of a coordination complex can enhance the biological activity of both the ligand and the metal ion.
Antibacterial Activity Mechanisms
The antibacterial action of metal complexes with bipyridine-based ligands is generally explained by Tweedy's chelation theory. Chelation reduces the polarity of the central metal ion, which increases the lipophilicity of the entire complex. This enhanced lipophilicity facilitates the penetration of the complex across the lipid-rich bacterial cell membrane. scispace.com
Once inside the bacterial cell, the complex can exert its toxic effects through several mechanisms:
Enzyme Inhibition: The metal complex can bind to essential enzymes, blocking their active sites and disrupting critical metabolic pathways. scispace.comnih.gov
DNA Interaction: The planar structure of the bipyridine ligand allows the complex to intercalate with the base pairs of bacterial DNA, inhibiting DNA replication and transcription, ultimately leading to cell death. chemmethod.com
Disruption of Membrane Integrity: Some metal complexes can directly damage the bacterial cell membrane, increasing its permeability and causing leakage of vital cellular components. mdpi.com
Inhibition of Efflux Pumps: Certain copper and zinc complexes of 2,2'-bipyridine have been shown to be potent inhibitors of bacterial efflux pumps. mdpi.comnih.govnih.gov These pumps are a key mechanism of antibiotic resistance, actively expelling antimicrobial agents from the cell. By inhibiting these pumps, the complexes can increase the intracellular concentration of the antibacterial agent and potentially restore the efficacy of conventional antibiotics. mdpi.comnih.gov
| Complex | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| [Cu(bipy)(acrylate)₂(H₂O)] | Escherichia coli | 128 |
| [Zn(bipy)(acrylate)₂]·H₂O | Staphylococcus aureus | 128 |
| [Mn₃(bipy)₂(acrylate)₆] | Escherichia coli | 256 |
| [Ni(bipy)(acrylate)₂(H₂O)] | E. coli & S. aureus | 1024 |
Data derived from studies on metal-acrylate complexes with 2,2'-bipyridine. mdpi.comnih.govnih.gov
Antifungal Activity Mechanisms
Similar to their antibacterial counterparts, metal complexes containing bipyridine ligands demonstrate notable antifungal activity. The underlying mechanisms of action share many principles with those observed in bacteria. The chelation of the metal ion enhances the complex's ability to cross the fungal cell membrane. scispace.com
| Complex | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| [Mn₃(bipy)₂(acrylate)₆] | Candida albicans | 128 |
| [Ni(bipy)(acrylate)₂(H₂O)] | Candida albicans | 128 |
| [Cu(bipy)(acrylate)₂(H₂O)] | Candida albicans | 128 |
| [Zn(bipy)(acrylate)₂]·H₂O | Candida albicans | 128 |
Data derived from studies on metal-acrylate complexes with 2,2'-bipyridine. mdpi.comnih.govnih.gov
Synergistic Effects of Metal Coordination on Biological Efficacy
The biological activity of bipyrimidine ligands, including this compound, can be significantly enhanced through coordination with metal ions. This enhancement is often attributed to a synergistic effect between the metal ion and the ligand. The formation of a metal complex can lead to more pronounced biological effects than the free ligand or the metal salt alone. nih.govekb.eg
Research on various metal complexes involving bipyridine, a structurally related ligand, demonstrates that chelation can increase the lipophilic nature of the molecule, facilitating its transport across cell membranes. nih.gov Upon coordination, the polarity of the metal ion is reduced, which increases the delocalization of pi-electrons over the entire chelate ring, further enhancing lipophilicity. This increased ability to penetrate cellular barriers allows the compound to reach its target site more effectively.
| Factor | Description | Reference |
|---|---|---|
| Increased Lipophilicity | Chelation reduces the polarity of the metal ion, enhancing the complex's ability to cross biological membranes. | nih.gov |
| Mechanism of Action | The metal ion can interfere with microbial enzymes or cellular respiration, augmenting the ligand's activity. | nih.gov |
| Structural Conformation | The geometry of the metal complex can influence its ability to bind to specific biological targets. | ekb.eg |
| Synergistic Enhancement | The combined effect of the ligand and the metal ion results in greater biological activity than either component alone. | nih.gov |
Molecular Docking Studies of Target Interactions (e.g., FabH Receptor)
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger target molecule, typically a protein receptor. This method provides valuable insights into the potential mechanism of action of compounds like this compound. Docking studies on pyrimidine (B1678525) and bipyridine derivatives have been conducted to explore their interactions with various biological targets, including enzymes involved in cancer and microbial pathways. mdpi.comrsc.org
In the context of antimicrobial activity, the FabH (β-ketoacyl-ACP synthase III) receptor is a crucial enzyme in bacterial fatty acid synthesis, making it an attractive target. While specific docking studies of this compound with the FabH receptor are not extensively detailed in the provided results, the general principles can be inferred from studies on similar heterocyclic compounds. These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the receptor's active site.
Antioxidant Activity and Radical Scavenging Mechanisms
Pyrimidine and bipyridine derivatives have been investigated for their antioxidant properties, which are crucial for combating oxidative stress caused by reactive oxygen species (ROS). nih.govresearchgate.net Oxidative stress is implicated in numerous diseases, and compounds that can scavenge free radicals are of significant therapeutic interest. juniperpublishers.comjuniperpublishers.com The antioxidant activity of these compounds is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. medcraveonline.com
The mechanism of radical scavenging by these compounds often involves the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it and forming a more stable species. medcraveonline.com The structure of the bipyrimidine core and the nature of its substituents play a critical role in this activity. For instance, the presence of electron-donating groups can enhance the radical scavenging capacity.
| Compound/Complex Type | Assayed Radicals | Key Finding | Reference |
|---|---|---|---|
| Substituted Pyrimidines | DPPH | Activity is dependent on the nature and position of substituents on the aromatic ring. | juniperpublishers.com |
| Pyrimidinium Betaines | DPPH | Activity is concentration-dependent and proceeds via electron donation. | medcraveonline.com |
| Ru(II) complexes of bipyridine-dicarboxylic acid | DPPH, Hydroxyl, Nitric Oxide, Superoxide | Complexes with COOH groups show excellent scavenging properties, superior to standard antioxidants. | researchgate.netrsc.org |
Protein Binding Studies and Bio-conjugation
Development of Fluorescent Bipyrimidine Derivatives for Protein Assays
Fluorescent dyes are invaluable tools for monitoring biological processes and for the detection and quantification of proteins. nih.govresearchgate.net Bipyrimidine derivatives serve as a versatile scaffold for the synthesis of novel fluorophores due to their unique photophysical properties and the potential for functionalization. By modifying the this compound core, it is possible to create fluorescent probes for protein assays. nih.govresearchgate.net
One study reported the synthesis of a novel pyrazole-bipyrimidine fluorescent dye that exhibits an intense emission at 497 nm with a good quantum yield. nih.govresearchgate.net This dye possesses amino groups that are suitable for conjugation with proteins, such as bovine serum albumin (BSA). The conjugation, often achieved through carbodiimide (B86325) chemistry, allows the dye to act as a label. The fluorescence of the dye can be monitored before and after binding to the protein, providing a method for direct fluorescence detection in protein assays. nih.govresearchgate.net The development of such probes is driven by the need for sensors with high selectivity, sensitivity, and biocompatibility. nih.govresearchgate.net
The principle behind these assays often relies on the change in the fluorescent properties of the dye upon binding to a protein. nih.gov This non-covalent binding, driven by hydrophobic and electrostatic interactions, alters the local environment of the fluorophore, leading to changes in fluorescence intensity, emission wavelength, or polarization.
| Property | Value / Description | Reference |
|---|---|---|
| Absorption Wavelength (λabs) | 379 nm | nih.govresearchgate.net |
| Emission Wavelength (λem) | 497 nm | nih.govresearchgate.net |
| Quantum Yield (Φ) | 0.375 | nih.govresearchgate.net |
| Application | Protein assay via conjugation with Bovine Serum Albumin (BSA). | nih.govresearchgate.net |
| Conjugation Chemistry | Carbodiimide chemistry targeting amino groups on the dye. | researchgate.net |
Strategies for Attaching Bipyrimidine Ligands to Peptides for Interaction Mapping
Attaching metal-binding ligands like bipyrimidine to peptides creates powerful tools for studying and modulating protein-protein interactions (PPIs). nih.govnih.gov These peptide-ligand conjugates can be used to build complex, folded artificial peptide structures and to map functional epitopes on protein surfaces. nih.govyoutube.com
A divergent strategy for incorporating such ligands into peptides involves the synthesis of unnatural amino acids containing a pyridyl group. nih.gov These specialized amino acids can then be incorporated into a peptide chain at a specific site using standard solid-phase or solution-phase peptide synthesis. This method allows for the creation of peptides containing one or more metal-binding units. nih.gov
Once attached, the bipyrimidine moiety can coordinate with a metal ion, which can induce specific folding or cyclization of the peptide. nih.gov This metal-induced structuring is a promising strategy for creating complex artificial peptide quaternary structures. For example, peptides decorated with two bipyridine ligands can coordinate to a metal center, leading to the formation of well-defined oligomeric species. nih.gov These conjugates are instrumental in mapping the interfaces between interacting proteins and in the development of novel inhibitors for challenging PPI targets. nih.govmdpi.com
Computational and Theoretical Studies of Ethyl 2,2 Bipyrimidine 5 Carboxylate and Its Complexes
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of many-body systems, including molecules and their complexes. DFT calculations on related 2,2'-bipyridine (B1663995) and pyrimidine (B1678525) derivatives have provided valuable information on their geometric and electronic properties. nih.govijcce.ac.ir For ethyl [2,2'-bipyrimidine]-5-carboxylate, DFT would be instrumental in understanding how the ethyl carboxylate substituent influences the electronic landscape of the bipyrimidine core.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov
In analogous 2,2'-bipyridine systems, the HOMO is typically a π-orbital distributed over the bipyridine framework, while the LUMO is a π*-antibonding orbital. researchgate.net The introduction of an electron-withdrawing group, such as an ethyl carboxylate, is expected to lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. This generally leads to a reduction in the HOMO-LUMO gap, suggesting increased reactivity. bohrium.com
A smaller HOMO-LUMO gap implies that less energy is required to excite an electron from the ground state, which can influence the molecule's absorption spectrum and its ability to participate in charge transfer interactions, a critical aspect of its coordination chemistry. schrodinger.com
Table 1: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound based on Analogous Compounds
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | -6.5 to -7.5 | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 to -2.5 | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.5 to 5.5 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |
Note: These values are estimations based on DFT calculations of structurally similar bipyridine and pyrimidine derivatives and are intended to be illustrative.
The conformation of the 2,2'-bipyrimidine (B1330215) core is a critical factor in its ability to act as a chelating ligand. The two pyrimidine rings can rotate around the central C-C bond. In the solid state, the parent 2,2'-bipyridine adopts a planar trans-conformation. nih.gov However, for chelation to a metal center to occur, the molecule must adopt a cis-conformation. nih.gov
Computational geometry optimization studies on 2,2'-bipyridine have shown that while the trans-conformation is the global minimum in the gas phase, the energy barrier to rotation to the cis-conformation is relatively low. nih.gov The presence of the ethyl carboxylate group on one of the pyrimidine rings in this compound is not expected to significantly alter this fundamental conformational preference, though it may introduce some steric hindrance that could affect the precise dihedral angle between the rings in both the cis and trans forms.
Geometry optimization using DFT would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformers of the molecule.
Reaction Mechanism Predictions and Energy Profiles
Theoretical calculations are invaluable for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying transition states and intermediates and calculating their relative energies to determine the most favorable reaction pathway. For the synthesis of this compound or its subsequent reactions, computational studies could predict the activation energies and thermodynamics of each step. For instance, in reactions involving the formation of the bipyrimidine ring system, DFT calculations can help to understand the intricate bond-forming and breaking processes.
Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR)
Computational methods can predict various spectroscopic properties with a reasonable degree of accuracy.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. ijcce.ac.ir The calculations can identify the energies of electronic transitions, such as π → π* and n → π* transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. ijcce.ac.ir For this compound, TD-DFT would likely predict strong π → π* transitions in the UV region, characteristic of aromatic systems. The position of these absorptions would be influenced by the ethyl carboxylate substituent.
NMR Spectroscopy: The prediction of NMR chemical shifts is another powerful application of DFT. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical ¹H and ¹³C NMR spectra can be generated. nmrdb.org These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. youtube.com
Ligand Design and Structure-Activity Relationship (SAR) Prediction through Computational Methods
Computational approaches are integral to modern ligand design and the development of structure-activity relationships (SAR). oncodesign-services.com By systematically modifying the structure of a lead compound like this compound in silico and calculating relevant electronic and steric properties, it is possible to predict how these changes will affect its binding affinity for a particular metal ion or biological target. nih.gov
For example, computational SAR studies could involve:
Introducing different substituents at various positions on the bipyrimidine rings to modulate the ligand's electron-donating or -accepting properties.
Altering the nature of the ester group to fine-tune solubility and steric properties.
Using molecular docking simulations to predict the binding mode and affinity of the ligand and its potential metal complexes with biological macromolecules. nih.gov
These computational predictions can guide synthetic efforts, prioritizing the synthesis of compounds with the most promising properties and accelerating the discovery of new functional materials and therapeutic agents. nih.gov
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
Table 1: Comparison of Synthetic Methodologies for Bipyridine/Bipyrimidine Synthesis
| Method | Advantages | Disadvantages | Potential for Improvement |
| Traditional Coupling (e.g., Ullmann) | Well-established | Harsh conditions, stoichiometric copper | Use of catalytic amounts of more efficient metals |
| Metal-Catalyzed Cross-Coupling | High yields, functional group tolerance | Cost of catalysts, removal of metal traces | Development of reusable or heterogeneous catalysts |
| Electrochemical Synthesis | Mild conditions, avoids harsh reagents | Substrate scope can be limited | Broader application to diverse substrates |
| Polymer-Assisted Synthesis | Simplified purification, potential for automation | Initial cost of resin, loading capacity | Higher capacity and more robust solid supports |
Exploration of New Catalytic Applications for Bipyrimidine Complexes
Bipyridine-based ligands are integral to transition-metal catalysis. researchgate.net Complexes derived from ethyl [2,2'-bipyrimidine]-5-carboxylate could find novel applications in various catalytic transformations. The ester functionality allows for further modification, enabling the tuning of the electronic and steric properties of the resulting metal complexes.
Future research could explore the use of these complexes in areas such as:
Photoredox Catalysis: Nickel-bipyridine complexes are prominent in metallaphotoredox catalysis, which has a significant impact on organic chemistry, including cross-coupling reactions. acs.org
Hydrogenation Reactions: Bipyridine-based pincer complexes have shown remarkable efficiency in the hydrogenation of amides to amines and alcohols under mild conditions. cbseacademic.nic.in
CO2 Reduction: Rhenium(I) bipyridine complexes are effective photocatalysts for the reduction of CO2 to CO, addressing both environmental and energy concerns. nih.gov
Advanced Functional Materials Based on [2,2'-Bipyrimidine]-5-Carboxylate Scaffolds
The rigid, planar structure of the bipyrimidine core, combined with the coordinating ability of the nitrogen atoms and the potential for modification at the carboxylate group, makes this scaffold ideal for constructing advanced functional materials. researchgate.net
Key areas for future development include:
Metal-Organic Frameworks (MOFs): The carboxylate group can act as a linker to connect metal nodes, forming porous MOFs with applications in gas storage, separation, and catalysis. ossila.comnih.gov
Luminescent Materials: Bipyridine-containing complexes often exhibit interesting photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.net
Battery Materials: Bipyridine dicarboxylic acids have been investigated as high-performance anode materials for lithium-ion and sodium-ion batteries due to their ordered stacking and high specific capacity. ossila.com
Deeper Mechanistic Insights into Biological Interactions for Rational Design of Bioactive Compounds
Pyrimidine (B1678525) and bipyridine derivatives are known to possess a wide range of biological activities. nih.govbenthamscience.com Understanding the molecular mechanisms behind these activities is crucial for the rational design of new therapeutic agents. nih.govmdpi.com this compound can serve as a starting point for the development of novel enzyme inhibitors or receptor ligands.
Future research should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activity of the resulting analogues can provide insights into the key structural features required for a specific biological effect. nih.gov
Target Identification and Validation: Identifying the specific biomolecular targets of these compounds is essential for understanding their mechanism of action and potential therapeutic applications. nih.gov
Chelation Therapy: The bipyridine unit is a known metal chelator, and this property can be exploited in the design of drugs that target metalloenzymes or modulate metal ion homeostasis in biological systems. acs.org
Integration of Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational modeling and experimental work can significantly accelerate the discovery and development of new molecules with desired properties. mdpi.com In silico methods can be used to predict the properties of virtual compounds, guiding synthetic efforts towards the most promising candidates. researchgate.netbiotech-asia.org
Table 2: Integrated Computational and Experimental Workflow
| Step | Computational Approach | Experimental Approach |
| 1. Design | Molecular docking to predict binding affinity to a target protein. nih.govmdpi.com | Synthesis of a focused library of derivatives. |
| 2. Screening | In silico ADME/Tox prediction to assess drug-likeness. mdpi.com | High-throughput screening for biological activity. |
| 3. Optimization | Quantum mechanical calculations to understand electronic properties. | SAR-guided chemical modification to improve potency and selectivity. |
| 4. Mechanistic Study | Molecular dynamics simulations to study conformational changes upon binding. nih.gov | Biophysical and biochemical assays to elucidate the mechanism of action. |
By integrating these approaches, researchers can more efficiently navigate the complex landscape of chemical space to discover novel catalysts, materials, and bioactive compounds based on the this compound scaffold.
Q & A
Q. How can this compound derivatives be engineered for metal-organic frameworks (MOFs)?
- Methodological Answer : Bipyrimidine ligands coordinate transition metals (e.g., Mn, Fe) to form porous networks. For example, Mn(II)-bipyrimidine MOFs exhibit [100]-direction stacking with pore sizes ~7 Å, suitable for gas storage . Key steps:
- Solvothermal synthesis : Combine metal salts and ligands in DMF/EtOH.
- BET analysis : Measure surface area (e.g., ~500 m²/g).
- Gas adsorption : Test CO₂/N₂ selectivity at 298 K.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
